molecular formula C11H11N3O2 B13675944 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole

3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B13675944
M. Wt: 217.22 g/mol
InChI Key: SQEDUFIDRZYUSD-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole is a synthetic pyrazole derivative of significant interest in chemical and pharmaceutical research. Pyrazole derivatives are a prominent class of nitrogen-containing heterocycles known for their diverse pharmacological activities and applications in materials science . Compounds featuring this core structure are frequently investigated as key intermediates in organic synthesis and as potential ligands in coordination chemistry due to the ability of the pyrazole ring to bind to metal centers in various modes . The structural motif of a nitrophenyl-substituted pyrazole makes this compound a valuable scaffold for further chemical modification. Researchers utilize such frameworks in the development of novel molecules with potential biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents . Furthermore, pyrazole derivatives containing electron-withdrawing groups, such as a nitro group, are often explored for their nonlinear optical (NLO) properties, making them candidates for advanced materials research . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and development purposes and is not approved for use in humans, nor for application in diagnostic, therapeutic, or any other clinical procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C11H11N3O2/c1-7-11(8(2)13-12-7)9-3-5-10(6-4-9)14(15)16/h3-6H,1-2H3,(H,12,13)

InChI Key

SQEDUFIDRZYUSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1H-Pyrazoles

The construction of the 1H-pyrazole ring system is a well-documented field in organic synthesis, with several reliable methods available to chemists. These pathways often involve the condensation of a precursor containing a 1,3-dicarbonyl or equivalent synthon with a hydrazine-based reagent.

One of the most prominent and versatile methods for synthesizing the pyrazole (B372694) nucleus involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine (B178648) and its derivatives. ijirt.orgthepharmajournal.com Chalcones are typically prepared through a base-catalyzed Claisen-Schmidt condensation between an appropriate aldehyde and a ketone. scispace.comhealthcare-bulletin.co.uk The subsequent cyclocondensation reaction with a hydrazine derivative proceeds via a Michael addition followed by intramolecular cyclization and dehydration to form a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. thepharmajournal.comscholarsresearchlibrary.com

Conventional synthesis of pyrazoles from chalcones typically involves heating the reactants under reflux for an extended period. thepharmajournal.com This thermal approach often requires a solvent and may be facilitated by a catalyst. Glacial acetic acid is frequently used as both a solvent and a catalyst, promoting the cyclization and dehydration steps. scispace.com Other common solvents include ethanol (B145695), and the reaction time can range from several hours to overnight. thepharmajournal.comacs.orgnih.gov

The table below summarizes typical conditions for the conventional synthesis of pyrazoline derivatives from chalcones, which are precursors to pyrazoles.

Reactant 1Reactant 2SolventCatalystTime (hours)
Chalcone (B49325)Hydrazine Hydrate (B1144303)Ethanol-5
ChalconeHydrazine HydrateGlacial Acetic AcidGlacial Acetic Acid6
ChalconePhenyl HydrazineEthanolGlacial Acetic Acid6-8
ChalconePhenylhydrazine HClAcetic Acid (aq.)Sodium Acetate48

This table presents generalized data from various synthetic procedures for pyrazoline/pyrazole derivatives. thepharmajournal.comscispace.comnih.gov

While many pyrazole syntheses from chalcones employ acidic or basic catalysts, the reaction can also proceed under neutral, catalyst-free conditions. acs.orgnih.gov In these methods, a mixture of the chalcone and a hydrazine derivative is heated in a suitable solvent such as ethanol. The inherent reactivity of the substrates is sufficient to drive the reaction toward the formation of the pyrazoline or pyrazole product, albeit sometimes requiring longer reaction times or higher temperatures compared to catalyzed methods. This approach is advantageous as it simplifies the purification process by eliminating the need to remove a catalyst. acs.orgnih.gov

While the chalcone pathway is versatile, more direct methods are often employed for specific substitution patterns like that found in 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole. The most direct and widely used method for synthesizing 3,5-dimethylpyrazoles is the condensation of a β-dicarbonyl compound with hydrazine. nih.gov For the target molecule, the key precursor would be 3-(4-nitrophenyl)pentane-2,4-dione. This intermediate, upon reaction with hydrazine hydrate, would undergo cyclocondensation to yield the desired this compound.

Another powerful strategy involves multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product. mdpi.com Various MCRs have been developed for the synthesis of highly substituted pyrazoles, offering advantages in terms of efficiency, atom economy, and reduced waste generation. For instance, a one-pot, three-component reaction of an aldehyde, ethyl acetoacetate, and hydrazine hydrate can yield pyrazole derivatives under basic conditions. mdpi.com

Additionally, the Vilsmeier-Haack reaction provides a route to 4-formyl pyrazoles, which are versatile intermediates that can be further modified to introduce various substituents at the 4-position of the pyrazole ring. nih.gov

Cyclocondensation Reactions Utilizing Chalcones and Hydrazine Derivatives

Advanced Synthetic Strategies Applied to this compound

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic strategies have been developed. These modern techniques often lead to higher yields, cleaner reactions, and a reduced environmental footprint.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyrazoles. rsc.orgnih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often results in improved yields compared to conventional heating methods. researchgate.netmedicaljournalshouse.com This enhancement is attributed to the efficient and rapid heating of the reaction mixture by microwaves. medicaljournalshouse.com

The synthesis of 3,5-dimethyl-4-(aryl)pyrazoles can be efficiently achieved via microwave irradiation. The reaction of the appropriate 3-aryl-pentane-2,4-dione with hydrazine hydrate under microwave conditions, often in a solvent like ethanol or even under solvent-free conditions, can lead to the rapid formation of the target pyrazole. nih.govmedicaljournalshouse.com

The following table illustrates the significant advantages of microwave-assisted synthesis over conventional methods for related pyrazole derivatives.

Synthesis MethodReaction TimeYield (%)
Conventional Heating12-16 hours37-49%
Microwave Irradiation4-7 minutes54-81%

This table compares generalized data for the synthesis of substituted 3,5-dimethyl pyrazole derivatives, highlighting the efficiency of microwave-assisted techniques. medicaljournalshouse.com

This rapid, efficient, and often higher-yielding approach makes microwave-assisted synthesis a highly attractive strategy for preparing libraries of pyrazole derivatives for further study. rsc.org

Green Chemistry Approaches in Pyrazole Synthesis

The synthesis of pyrazole scaffolds, including this compound, has increasingly benefited from the principles of green chemistry, which prioritize environmentally benign procedures. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key green approaches include microwave-assisted synthesis, ultrasound-assisted reactions, and solvent-free conditions.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. researchgate.netacs.org Microwave-assisted organic reaction enhancement (MORE) has become a crucial tool in synthetic chemistry for its efficient use of resources. acs.org The synthesis can be performed in various media, including aqueous solutions or even under solvent-free conditions, further enhancing its green credentials. researchgate.netdergipark.org.tr The benefits of this approach include not only reduced processing time and solvent use but also improved selectivity and thermal stability. benthamdirect.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides an alternative energy source for promoting chemical reactions. nih.gov This method enhances reaction rates and yields, often under milder conditions than traditional methods. asianpubs.org Ultrasound-assisted synthesis is frequently employed to improve conventional solvent-based extractions and can facilitate reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation. benthamdirect.comnih.gov This green protocol is noted for its mild reaction conditions, high yields, short reaction times (as little as 15 minutes), and easy workup procedures, often eliminating the need for a catalyst or solvent. sciencegate.app

Solvent-Free and Alternative Solvent Systems: A significant goal of green chemistry is to eliminate or replace hazardous organic solvents. tandfonline.com Many pyrazole syntheses are now designed to proceed under solvent-free conditions, which can lead to faster reaction rates and reduce energy consumption. tandfonline.com When a solvent is necessary, green alternatives are preferred. Water is an ideal green solvent, and numerous protocols for pyrazole synthesis have been developed using it as the reaction medium. thieme-connect.com Other eco-friendly solvents like polyethylene (B3416737) glycol (PEG) have also been successfully employed. researchgate.net Mechanochemical synthesis, induced by grinding reactants together in the presence of a catalyst without any solvent, represents another effective green strategy for producing pyrazole derivatives. researchgate.net

Table 1: Overview of Green Chemistry Approaches in Pyrazole Synthesis
ApproachDescriptionKey AdvantagesReferences
Microwave-Assisted SynthesisUses microwave irradiation to heat reaction mixtures.Shorter reaction times, higher yields, reduced solvent use, improved selectivity. researchgate.netacs.orgdergipark.org.trbenthamdirect.com
Ultrasound-Assisted Synthesis (Sonication)Employs high-frequency sound waves to induce and accelerate reactions.Enhanced reaction rates, mild conditions, high yields, often catalyst-free. nih.govasianpubs.orgnih.gov
Solvent-Free ReactionsReactions are conducted by mixing neat reactants, often with grinding (mechanochemistry) or gentle heating.Eliminates solvent waste, reduces cost and environmental impact, can increase reaction rates. researchgate.nettandfonline.comresearchgate.net
Aqueous/Green SolventsUtilizes water or other environmentally friendly solvents like polyethylene glycol (PEG) as the reaction medium.Reduces use of volatile organic compounds (VOCs), improves safety, low cost. thieme-connect.comresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving optimal yield and selectivity in the synthesis of this compound requires careful control over various reaction parameters. The choice of solvent, temperature, and pressure can profoundly influence the reaction's outcome.

Solvent Effects on Reaction Outcomes

The solvent plays a critical role in pyrazole synthesis, affecting reactant solubility, reaction rates, and even the regioselectivity of the final product. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a common route to pyrazoles, is highly sensitive to the solvent environment.

Studies have shown that aprotic dipolar solvents, such as N,N-dimethylacetamide (DMAc), can provide better results than the traditionally used polar protic solvents like ethanol. nih.govmdpi.com Reactions in DMAc can proceed efficiently at room temperature with high yields and excellent regioselectivity. mdpi.com In contrast, some pyrazole syntheses perform poorly in nonpolar solvents or give low yields in polar-protic solvents. thieme-connect.com For specific oxidative thio- or selenocyanation reactions of pyrazoles, solvent screening has identified toluene (B28343) as the most suitable medium, with significantly lower yields observed in solvents like DMF, MeOH, MeCN, or DCM. beilstein-journals.org The choice of solvent is also crucial in microwave-assisted synthesis, as different solvents absorb microwave energy with varying efficiencies, thus impacting the reaction temperature and rate. researchgate.net

Table 2: Effect of Solvent Type on Pyrazole Synthesis
Solvent TypeExample(s)General OutcomeReferences
Aprotic DipolarN,N-Dimethylacetamide (DMAc), Dimethylformamide (DMF)Often leads to high yields and good regioselectivity, even at room temperature. nih.govmdpi.com
Polar ProticEthanol, Methanol (B129727)Commonly used, but can result in lower yields or require harsher conditions compared to aprotic solvents. thieme-connect.comnih.gov
NonpolarTolueneCan be optimal for specific reactions where other solvents give poor results. beilstein-journals.org
Solvent-FreeN/AOften results in faster reactions and higher efficiency compared to solvent-based methods. tandfonline.com

Temperature and Pressure Influences on Synthesis

Temperature is a critical parameter that can control not only the rate of reaction but also the product distribution. In some cases, temperature can be used to selectively synthesize different products from the same starting materials. nih.gov For instance, a temperature-controlled divergent synthesis has been developed where pyrazoles and 1-tosyl-1H-pyrazoles are produced by simply adjusting the reaction temperature. nih.gov

In microwave-assisted synthesis, temperature and pressure are directly linked. Reactions are often conducted in sealed vessels where the temperature can rise significantly above the solvent's boiling point, creating elevated pressure. dergipark.org.tr These conditions can dramatically accelerate reaction times. For example, specific pyrazole syntheses have been optimized at temperatures ranging from 70°C to 140°C with reaction times as short as a few minutes. dergipark.org.tr Similarly, in flow chemistry systems, precise control over temperature and residence time is crucial for maximizing yield and can be adjusted to accommodate different substrates. nih.gov

Table 3: Examples of Temperature and Pressure Conditions in Pyrazole Synthesis
MethodTemperaturePressureReaction TimeOutcomeReferences
Microwave-Assisted120°CNot specified20 minYields of 60-80% dergipark.org.tr
Microwave-Assisted70°C2.2 bar4 minYields of 82-96% dergipark.org.tr
Conventional Heating95°CAtmospheric12 hFormation of pyrazole product nih.gov
Flow ChemistryNot specifiedNot specified30 minSignificant reduction from 16 h batch time nih.gov

Purification Techniques for the Compound and its Intermediates

The isolation and purification of this compound and its intermediates are essential steps to ensure the final product's high purity. The primary methods employed are recrystallization and chromatographic separation.

Recrystallization Procedures

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.

For pyrazole derivatives, a variety of solvents have been proven effective. Ethanol is a frequently used solvent, often yielding pure crystalline products. mdpi.comjocpr.com Other common choices include mixtures of ethanol and water, ethyl acetate, or methanol. mdpi.comnih.gov A specialized purification method involves converting the crude pyrazole product into an acid addition salt by reacting it with an inorganic or organic acid. google.comgoogle.com These salts often have different solubility properties and can be readily crystallized from organic solvents, after which the pure pyrazole can be regenerated. google.comgoogle.com

Table 4: Common Solvents for Recrystallization of Pyrazole Derivatives
Solvent/Solvent SystemReferences
Ethanol mdpi.comjocpr.com
Methanol nih.gov
Ethyl Acetate mdpi.com
Ethanol-Water mdpi.com
Ethyl Acetate - Petroleum Ether mdpi.com

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Chromatography is an indispensable tool for the purification and analysis of pyrazole compounds, especially for separating closely related isomers or removing minor impurities.

Column Chromatography: This technique is often used to separate mixtures of isomeric pyrazoles that may form during synthesis. mdpi.com By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase (solvent system), components of the mixture can be effectively separated based on their differential adsorption.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the final compound and can also be used for preparative separation. sielc.com Reverse-phase (RP-HPLC) is the most common mode used for pyrazoline derivatives. ijcpa.in The development of a robust HPLC method involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength. For instance, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol is a typical starting point. sielc.comijcpa.in The use of additives like trifluoroacetic acid or formic acid in the mobile phase can improve peak shape and resolution. sielc.comijcpa.in

Table 5: Typical Conditions for HPLC Analysis of Pyrazole Derivatives
ParameterConditionReferences
ColumnReverse-Phase C18 (e.g., Eclipse XDB C18) ijcpa.in
Mobile PhaseAcetonitrile/Water with Phosphoric or Formic Acid; Methanol/Water with Trifluoroacetic Acid sielc.comijcpa.in
Flow RateTypically 1.0 mL/min ijcpa.in
DetectionUV/Visible Detector (e.g., 206 nm) ijcpa.in
Column TemperatureAmbient (e.g., 25 ± 2°C) ijcpa.in

Detailed Spectroscopic and Structural Data for this compound Remains Limited in Publicly Available Scientific Literature

It is important to distinguish this compound from its more widely studied isomer, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole , where the nitrophenyl group is substituted at the 1-position of the pyrazole ring. Extensive data, including detailed X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, are available for the 1-substituted isomer. However, this information is not applicable to the requested 4-substituted compound due to the significant structural differences between the two.

The absence of detailed analytical data (¹H-NMR, ¹³C-NMR, IR, UV-Vis, Mass Spectrometry, and X-ray Crystallography) for this compound in the public domain prevents the creation of a scientifically accurate article based on the provided outline.

Structural Elucidation and Advanced Characterization Techniques

X-ray Crystallography and Solid-State Structural Analysis

Intermolecular Interactions in the Solid State

The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces, which collectively determine the crystal packing and ultimately influence the macroscopic properties of the material. In the case of 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole, the supramolecular architecture is primarily governed by π–π stacking interactions. nih.govresearchgate.net

Crystallographic studies reveal that these π–π interactions occur between translationally related molecules, involving both the five-membered pyrazole (B372694) and the six-membered nitrophenyl rings. nih.gov This results in the formation of supramolecular chains. researchgate.net The distance between the centroids of the interacting rings is a key parameter in characterizing these interactions. nih.govresearchgate.net

Table 1: Key Intermolecular Interactions in this compound

Interaction TypeParticipating MoietiesDescription
π–π StackingPyrazole and Nitrophenyl RingsThe most significant interaction, leading to the formation of supramolecular chains. nih.govresearchgate.net

Elemental Analysis and Purity Assessment

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. For this compound, with the molecular formula C₁₁H₁₁N₃O₂, the theoretical elemental composition is a crucial benchmark for assessing the purity of a sample.

The purity of the compound is confirmed by comparing the experimentally determined weight percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated theoretical values. A close agreement between these values is a strong indicator of a pure substance, free from significant impurities.

Table 2: Elemental Analysis Data for C₁₁H₁₁N₃O₂

ElementTheoretical Weight %
Carbon (C)60.82%
Hydrogen (H)5.10%
Nitrogen (N)19.34%
Oxygen (O)14.73%

In addition to elemental analysis, a comprehensive purity assessment often involves a combination of analytical techniques. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for detecting the presence of any byproducts or unreacted starting materials. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide further evidence of purity by confirming the characteristic signals of the target molecule and the absence of extraneous peaks that would indicate impurities.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure, electronic properties, and reactivity of a compound before its synthesis and experimental analysis.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For the class of 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, including the nitro-substituted variant (X=NO2), DFT calculations are employed to optimize the molecular geometry and analyze electron distribution. mdpi.com

Studies on analogous nitrophenyl-pyrazole derivatives using DFT at the B3LYP/6-31G(d,p) level of theory are common for equilibrium geometry optimization. nih.gov Such calculations help in understanding the planarity and torsion angles between the pyrazole (B372694) and the nitrophenyl rings. For a similar isomer, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, crystallographic data shows that the pyrazole ring is planar, while the benzene (B151609) ring is twisted with a dihedral angle of 31.38°. nih.govresearchgate.net The nitro group in that isomer is nearly co-planar with the benzene ring. nih.govresearchgate.net

The electronic properties derived from DFT calculations provide insights into the molecule's reactivity. The presence of the electron-withdrawing nitro group (NO2) significantly influences the electronic landscape. nih.gov Molecular Electrostatic Potential (MEP) analysis on similar compounds indicates that nitro groups, along with amide groups if present, often serve as centers for electrophilic attacks. nih.gov The strong electron-accepting nature of the NO2 group tends to make the molecule more electrophilic. nih.gov

Hirshfeld surface analysis, which is derived from the electron density distribution, has been used to study supramolecular structures in 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole, revealing how molecules arrange in different hydrogen-bonded structures. mdpi.com

Molecular Orbital Analysis

Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEg), is a key indicator of molecular stability and is often calculated using DFT. nih.govresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Nitrophenyl-Pyrazoline Derivative (Note: Data is for an analogous compound, (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone, to illustrate typical values.)

ParameterEnergy (eV)
EHOMO-6.45
ELUMO-2.93
Energy Gap (ΔEg)3.52

Data sourced from related studies on pyrazoline derivatives. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful in silico techniques used to predict how a molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Ligand-Target Interaction Prediction (In Silico)

Molecular docking simulations are widely performed on pyrazole derivatives to predict their potential as inhibitors for various biological targets, including those relevant to cancer, inflammation, and microbial infections. nih.govrjpn.org These studies dock the pyrazole ligand into the active site of a target protein to predict the preferred binding orientation and the nature of intermolecular interactions.

For the pyrazole scaffold, common interactions observed include:

Hydrogen Bonding: The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors.

π-π Stacking: The aromatic pyrazole and phenyl rings can engage in π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the protein's active site.

Hydrophobic Interactions: The methyl groups and the phenyl ring can form hydrophobic interactions with nonpolar residues of the target protein.

In a broad study, 63 different pyrazole derivatives were docked against various cancer-related protein targets like VEGFR, C-KIT, and HDAC, revealing strong binding interactions for many of the compounds. nih.gov

Binding Affinity Estimation (Computational)

A key output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). nih.gov A lower (more negative) binding energy suggests a more stable and favorable interaction between the ligand and the target protein.

While no specific docking studies for this compound were found, studies on analogous compounds show a wide range of binding affinities depending on the specific derivative and the target protein. For example, docking of various pyrazole derivatives against the protein CYP17, linked to cancer, showed binding affinities ranging from -3.7 to -10.4 kcal/mol. nih.gov Similarly, docking against VEGFR resulted in strong predicted affinities for numerous pyrazole compounds. nih.gov

Table 2: Illustrative Binding Affinities of Various Pyrazole Derivatives Against Different Protein Targets (Note: This table presents example data from different studies to show the range of predicted affinities for the pyrazole class of compounds.)

Pyrazole Derivative ClassProtein TargetPDB IDBinding Affinity Range (kcal/mol)
General Pyrazole DerivativesCRMP26JV9-4.1 to -7.0
General Pyrazole DerivativesCYP17N/A-3.7 to -10.4
Nitrophenyl-Pyrazoline DerivativesDehydrogenase5ADH-8.8 to -9.3
Nitrophenyl-Pyrazoline DerivativesProtein Hydrolase1RO6-8.5 to -9.7

Data sourced from computational studies on various pyrazole derivatives. nih.govnih.gov

Biological Activity Investigations in Vitro and Cellular Studies

General Biological Significance of Pyrazole (B372694) Derivatives

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery. nih.gov Derivatives of pyrazole are recognized as potent medicinal scaffolds, exhibiting a vast spectrum of biological activities. nih.gov This structural motif is present in a wide array of pharmacologically active agents, highlighting its importance in the design of new therapeutic molecules. nih.gov

The pharmacological versatility of pyrazole derivatives is extensive, with research demonstrating their efficacy in numerous therapeutic areas. These compounds have been reported to possess significant anti-inflammatory, antimicrobial (including antibacterial and antifungal), antiviral, anticancer, and anti-tubercular properties. nih.govnih.govmdpi.com Furthermore, their biological activities extend to roles as analgesic, anticonvulsant, antidiabetic, antihypertensive, and neuroprotective agents. nih.govpharmatutor.org The unique chemical properties of the pyrazole ring, including its susceptibility to electrophilic substitution at position 4 and nucleophilic attack at positions 3 and 5, allow for diverse structural modifications, leading to a broad range of potential applications in medicine and agriculture. nih.gov

Several pyrazole-containing drugs are commercially available, validating the therapeutic potential of this scaffold. For instance, Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and functions as a selective COX-2 inhibitor. nih.gov The proven track record of this class of compounds continues to inspire research into novel derivatives with enhanced efficacy and selectivity for various biological targets. nih.govnih.gov

In Vitro Screening against Various Biological Targets

Following a comprehensive review of scientific literature, no specific experimental data was found for the direct in vitro screening of 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole in enzyme inhibition or receptor binding assays. The following subsections outline the types of studies that are typically conducted for pyrazole derivatives.

While pyrazole derivatives are known to be inhibitors of various enzymes, such as monoamine oxidases (MAOs) and carbonic anhydrases, specific inhibitory studies for this compound are not publicly available.

Derivatives of pyrazole have been investigated for their ability to bind to various receptors, including the androgen and estrogen receptors. pharmatutor.orgnih.gov However, there are no specific receptor binding studies available for this compound.

Cellular Biological Evaluations

Specific cellular-level biological evaluations for this compound have not been reported in the available scientific literature. The subsections below describe common cellular assays used to evaluate related pyrazole compounds.

The anticancer potential of pyrazole derivatives is an active area of research, with many analogs demonstrating cytotoxic effects against various human cancer cell lines. nih.govalrasheedcol.edu.iqwaocp.org However, specific data on the in vitro cytotoxicity of this compound is not documented. For example, a novel pyrazole-based derivative, referred to as P3C, showed potent cytotoxicity against 27 human cancer cell lines, with particularly low 50% cytotoxic concentrations (CC50) in triple-negative breast cancer (TNBC) cell lines. nih.gov

The pyrazole scaffold is a common feature in compounds designed for antimicrobial activity. mdpi.comnih.govjocpr.com A study on novel pyrazole analogues identified a compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, which is structurally related to the subject of this article. This compound demonstrated notable antibacterial activity against Streptococcus epidermidis (MIC: 0.25 μg/mL) and antifungal activity against Aspergillus niger (MIC: 1 μg/mL). nih.gov However, specific antimicrobial test results for this compound are not available.

Below is a table summarizing the antimicrobial activity of a related pyrazole derivative.

CompoundMicroorganismActivity TypeMIC (μg/mL)
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidisAntibacterial0.25
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideAspergillus nigerAntifungal1
Ciprofloxacin (Standard)Streptococcus epidermidisAntibacterial4
Clotrimazole (Standard)Aspergillus nigerAntifungal1
Data sourced from reference nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding the in vitro and cellular biological activities or the mechanism of action for the chemical compound This compound .

The conducted searches for this specific molecule did not yield any published research data corresponding to the requested sections:

Mechanism of Action Studies at the Cellular/Molecular Level

Intracellular Pathway Modulation Investigations

While research exists on the biological activities of the broader pyrazole class of compounds and other specific pyrazole derivatives, the strict requirement to focus solely on This compound prevents the inclusion of that information. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for this particular compound.

Structure Activity Relationship Sar Elucidation

Impact of Substituent Modifications on Biological Activity

The biological profile of pyrazole-based compounds can be significantly altered by modifying the substituents on the heterocyclic core. These modifications influence parameters such as binding affinity to biological targets, lipophilicity, and metabolic stability.

The 4-nitrophenyl group attached to the C4 position of the pyrazole (B372694) ring plays a pivotal role in defining the molecule's electronic properties and potential for intermolecular interactions. The nitro group (NO₂) is a strong electron-withdrawing group, which can significantly impact the electron density of the entire molecule. This electronic modification can be crucial for binding to target proteins, often through interactions with electron-rich amino acid residues in an active site.

In broader studies of pyrazole derivatives, the presence of a nitrophenyl group has been associated with various biological activities. For instance, the condensation of N-benzylidene-N′-(4-nitrophenyl) hydrazine (B178648) has been used to create complex pyrazole structures like 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, indicating the utility of this moiety in building pharmacologically relevant scaffolds. mdpi.com The para-position of the nitro group is often strategic, as it places the electron-withdrawing influence opposite the point of attachment to the pyrazole, maximizing its effect on the phenyl ring's electronic character. While direct comparative studies on the 3,5-dimethyl-4-aryl-1H-pyrazole scaffold are limited, in many heterocyclic compounds, a para-nitro substituent is a key feature for potent biological activity.

The two methyl groups (CH₃) at the C3 and C5 positions of the pyrazole ring are fundamental to the SAR of this compound. These groups contribute to the molecule's steric profile and lipophilicity. By occupying the C3 and C5 positions, they provide a specific three-dimensional shape that can influence how the molecule fits into a biological target.

The 3,5-dimethylpyrazole (B48361) core is a common scaffold in the design of biologically active agents. For example, a series of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives were synthesized and showed significant cytotoxic effects against various cancer cell lines, establishing a clear SAR based on substitutions on the aryl ring and the oxime ether chain, while retaining the dimethylpyrazole core. mdpi.com Similarly, compounds featuring a 1-(aryl)-3,5-dimethyl-1H-pyrazol-4-yl core have been developed as potent androgen receptor antagonists. nih.gov In these contexts, the methyl groups are thought to enhance binding affinity through hydrophobic interactions within the target protein's binding pocket and to increase the metabolic stability of the pyrazole ring.

Positional Isomerism and Stereochemical Considerations

Positional isomerism is a key consideration in the SAR of substituted pyrazoles. The biological activity of a pyrazole derivative can change dramatically depending on where the substituents are attached to the core ring. For the compound , the most significant isomerism relates to the position of the 4-nitrophenyl group.

In 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole, the aryl group is attached at the C4 position. A common structural isomer is one where the aryl group is attached to one of the nitrogen atoms, such as 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole. nih.gov The position of the aryl substituent fundamentally alters the molecule's geometry and electronic properties.

C4-Substitution: When the aryl group is at C4, the N1 position remains unsubstituted (an -NH group), providing a hydrogen bond donor capability. This is a site for potential tautomerism and further substitution. Electrophilic substitution reactions on the pyrazole ring typically occur preferentially at the C4 position. mdpi.com

These structural differences between C4-aryl and N1-aryl isomers invariably lead to distinct biological activities, as the orientation of the key interacting moieties (the nitrophenyl group and the pyrazole NH) with respect to the target receptor would be completely different. Stereochemical considerations for this compound itself are minimal as the molecule is largely planar and achiral.

Pharmacophore Development Based on SAR

A pharmacophore model identifies the essential molecular features responsible for a compound's biological activity. Based on the SAR of pyrazole derivatives, a general pharmacophore model can be proposed for compounds like this compound.

Studies on other pyrazole-based inhibitors, such as those targeting COX-2, have led to the development of pharmacophore models that often include: nih.gov

A Central Heterocyclic Scaffold: The pyrazole ring acts as a rigid core to properly orient the other functional groups.

Hydrophobic/Aromatic Regions: The aryl group (the nitrophenyl moiety) and the methyl groups typically occupy hydrophobic pockets in the target's active site, engaging in van der Waals or π-π stacking interactions.

Hydrogen Bond Donors/Acceptors: The unsubstituted N1-H of the pyrazole ring can act as a hydrogen bond donor. The oxygen atoms of the nitro group are potent hydrogen bond acceptors.

For this compound, a hypothetical pharmacophore would include two hydrophobic features corresponding to the methyl groups, an aromatic ring feature from the phenyl group, a hydrogen bond acceptor feature from the nitro group, and a hydrogen bond donor from the pyrazole N1-H. The specific spatial arrangement of these features would be critical for activity.

Correlation between Structural Features and In Vitro Efficacy

The following interactive table shows the in vitro anticancer activity (IC₅₀) of a series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines against different cancer cell lines. This data illustrates how modifying the substituent on the C4-aryl ring directly impacts biological efficacy. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected 4-Aryl-Pyrazolo[3,4-b]pyridine Derivatives mdpi.com Note: This data is for a related class of compounds and is presented to illustrate SAR principles.

CompoundR-Group on C4-Aryl MoietyIC₅₀ (µM) vs. HelaIC₅₀ (µM) vs. MCF7IC₅₀ (µM) vs. HCT-116
9a4-OCH₃2.596.113.24
9b4-CH₃10.2115.4311.09
9c4-Cl8.4411.299.17
9d4-F11.3716.8213.51
ReferenceDoxorubicin2.354.572.11

As shown in the table, the nature of the substituent at the para-position of the C4-aryl ring significantly influences cytotoxicity. The methoxy (B1213986) (OCH₃) group in compound 9a confers the highest potency across the series, approaching that of the reference drug Doxorubicin against Hela cells. mdpi.com Replacing it with a methyl (CH₃), chloro (Cl), or fluoro (F) group leads to a marked decrease in activity. This demonstrates a strong correlation between the electronic and steric properties of the substituent at this position and the resulting in vitro efficacy. A similar systematic study on 3,5-dimethyl-4-aryl-1H-pyrazoles would be necessary to establish a precise correlation for the title compound and its direct analogs.

Synthesis and Evaluation of Derivatives and Analogues

Design Principles for New Pyrazole (B372694) Derivatives

The rational design of new pyrazole derivatives leverages several core strategies in medicinal chemistry to explore the chemical space around a lead compound. These principles aim to identify novel structures with improved therapeutic potential.

Scaffold hopping is a drug design strategy that involves replacing the central core structure (the scaffold) of a molecule with a different, often structurally distinct, core while maintaining similar biological activity. nih.gov This approach is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming issues associated with the original scaffold.

Bioisosteric replacement is a related but more focused strategy where a specific functional group or substituent is replaced with another group that possesses similar physical and chemical properties, leading to a similar biological response. acs.orgnih.gov In the context of pyrazole derivatives, this can involve replacing the entire pyrazole ring or substituents on the ring. For instance, the pyrazole moiety of the well-known CB1 receptor antagonist rimonabant (B1662492) has been successfully replaced with other five-membered heterocycles like thiazoles, triazoles, and imidazoles. acs.orgnih.gov These replacements are designed to mimic the size, shape, and electronic distribution of the original pyrazole ring, thereby preserving the key interactions with the biological target. researchgate.net

This strategy has been shown to yield compounds that retain the desired biological activity, sometimes with improved selectivity or metabolic stability. nih.gov Molecular modeling studies often support these designs, showing a close three-dimensional structural overlap between the original pyrazole compound and its bioisosteres. researchgate.net

Table 1: Examples of Bioisosteric Replacements for the Pyrazole Ring

Original ScaffoldBioisosteric ReplacementRationale
PyrazoleThiazoleSimilar size, shape, and potential for hydrogen bonding. researchgate.net
PyrazoleImidazoleMimics electronic properties and spatial arrangement of substituents. acs.org
PyrazoleTriazoleOffers a different arrangement of nitrogen atoms, potentially altering binding interactions and metabolic stability. nih.gov
PyrazoleOxadiazoleUsed to replace the pyrazole carboxamide moiety, maintaining key interactions while altering properties. rsc.org

A fundamental principle in lead optimization is the systematic introduction of diverse functional groups at various positions on the scaffold. chim.it This allows for a thorough exploration of the structure-activity relationship (SAR), revealing which parts of the molecule are critical for biological activity and which can be modified to fine-tune properties. nih.gov For the pyrazole scaffold, functionalization can occur at the ring nitrogen atoms (N1) or the carbon atoms (C3, C4, and C5). chim.it

The introduction of different groups—such as halogens, alkyl chains, aromatic rings, amides, or sulfonamides—can influence a compound's potency, selectivity, solubility, and metabolic profile. researchgate.netsci-hub.ru For example, adding electron-donating or electron-withdrawing groups can modulate the electronic properties of the pyrazole ring, affecting its interaction with target proteins. chim.itnih.gov Similarly, introducing bulky or flexible substituents can probe the steric constraints of the target's binding pocket. sci-hub.ru This systematic derivatization is crucial for developing compounds with optimized efficacy and drug-like properties. researchgate.net

Synthetic Strategies for Analogues of 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole

Creating a library of analogues of this compound requires specific synthetic methodologies that allow for modifications at distinct points of the molecule: the pyrazole nitrogen, the nitrophenyl group, and the dimethyl substituents.

The N1 position of the pyrazole ring is a common site for substitution, as the N-H proton is acidic and can be readily removed by a base. nih.gov This allows for subsequent reaction with various electrophiles, most commonly leading to N-alkylation or N-arylation.

N-Alkylation: This is typically achieved by treating the pyrazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). researchgate.net

N-Arylation: The introduction of an aryl group at the N1 position can be accomplished through reactions with aryl halides or arylboronic acids, often requiring a metal catalyst (e.g., copper or palladium).

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) can introduce an acetyl group or other acyl functionalities at the N1 position. jocpr.com

Other N-Substitutions: A variety of other groups can be introduced, including sulfonyl groups (reaction with sulfonyl chlorides) or through reactions like the Mannich reaction to introduce aminomethyl functionalities. jst.go.jp

A direct, one-pot synthesis of N-substituted pyrazoles can also be achieved by reacting a primary amine with a 1,3-diketone (like acetylacetone) and an aminating agent such as O-(4-nitrobenzoyl)hydroxylamine. acs.org

Table 2: Representative N-Substitution Reactions for Pyrazole Analogues

ReagentReaction TypeResulting N1-Substituent
PhenylhydrazineCyclocondensationPhenyl jocpr.com
Acetyl ChlorideN-AcylationAcetyl jocpr.com
Alkyl Halide + BaseN-AlkylationAlkyl rrbdavc.org
Hydroxylamine-O-sulfonic acidN-AminationAmino (NH2) researchgate.net

The 4-nitrophenyl moiety offers several avenues for chemical modification, primarily centered on the reactivity of the nitro group.

Reduction of the Nitro Group: The most common derivatization is the reduction of the nitro group (-NO2) to an amino group (-NH2). This transformation can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) in hydrochloric acid, catalytic hydrogenation (e.g., H2 over Pd/C), or iron powder in acetic acid. The resulting aniline (B41778) derivative is a versatile intermediate.

Functionalization of the Amino Group: The newly formed amino group can be further modified. For example, it can be acylated with acid chlorides or anhydrides to form amides, or it can react with sulfonyl chlorides to produce sulfonamides. It can also undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -CN, -Cl, -Br).

Synthesizing analogues with different substituents on the phenyl ring can also be achieved by starting with a substituted 4-nitrophenylhydrazine (B89600) in the initial pyrazole synthesis. chemicalbook.comnih.gov

Direct modification of the methyl groups at the C3 and C5 positions of the pyrazole ring is chemically challenging. A more practical and common strategy for creating diversity at these positions is to alter the starting materials used in the pyrazole synthesis. nih.gov

The synthesis of 3,5-disubstituted pyrazoles typically involves the cyclocondensation of a hydrazine (B178648) derivative with a β-diketone (a 1,3-dicarbonyl compound). mdpi.comnih.gov The substituents at the C3 and C5 positions of the final pyrazole are determined by the R groups of the starting β-diketone (R-CO-CH2-CO-R'). For this compound, the β-diketone is acetylacetone (B45752) (also known as 2,4-pentanedione). By using different β-diketones, a wide variety of analogues with different C3 and C5 substituents can be synthesized. nih.gov

Table 3: Synthesis of C3/C5-Modified Pyrazole Analogues from Various β-Diketones

β-Diketone Starting MaterialChemical NameResulting C3/C5 Substituents
CH3COCH2COCH3Acetylacetone3,5-dimethyl
CF3COCH2COCH31,1,1-Trifluoro-2,4-pentanedione3-methyl, 5-trifluoromethyl nih.gov
PhCOCH2COPhDibenzoylmethane3,5-diphenyl nih.gov
CH3CH2COCH2COCH2CH33,5-Heptanedione3,5-diethyl rsc.org

This approach provides a highly modular and efficient route to a diverse library of analogues for comprehensive SAR studies.

Prodrug Design and Characterization (Chemical Aspects)

No specific prodrugs of this compound have been described in the scientific literature.

Comparative Biological Evaluation of Derivatives (In Vitro)

There are no published studies detailing the comparative in vitro biological evaluation of derivatives of this compound.

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of Molecular Targets (In Vitro/Cell-Free)

Direct in vitro or cell-free studies to definitively identify the molecular targets of 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole are not extensively documented. However, research on analogous pyrazole (B372694) structures suggests several potential protein targets. The pyrazole scaffold is recognized as a key feature in the design of various bioactive molecules due to its ability to interact with a range of enzymes and receptors.

Computational and experimental studies on various pyrazole derivatives have indicated potential interactions with the following targets:

Kinases: Pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. For instance, docking studies have shown that certain 1H-pyrazole derivatives exhibit potential inhibitory activity against receptor tyrosine kinases like VEGFR-2 and serine/threonine kinases such as Aurora A and CDK2. researchgate.net

Enzymes involved in inflammation: The pyrazole structure is a known pharmacophore for developing inhibitors of enzymes like 15-lipoxygenase (15-LOX), which is implicated in inflammatory processes and oxidative stress.

Other Enzymes: Various other enzymes have been identified as potential targets for pyrazole-based compounds. These include N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE), a bacterial enzyme, and Dipeptidyl Peptidase-4 (DPP-4), a target for type 2 diabetes management. Molecular docking studies have revealed that the pyrazole ring can engage in crucial π-π interactions with amino acid residues within the active sites of these enzymes.

It is important to note that these are potential targets based on studies of other pyrazole derivatives, and experimental validation is required to confirm the specific molecular targets of this compound.

Cellular Pathway Analysis (e.g., Apoptosis Induction, Cell Cycle Arrest)

Investigations into the cellular effects of various pyrazole derivatives have frequently pointed towards the induction of apoptosis (programmed cell death) and interference with the cell cycle in cancer cells.

Apoptosis Induction: Several studies have demonstrated that pyrazole-containing compounds can trigger apoptosis in different cancer cell lines. waocp.orgwaocp.org The proposed mechanisms often involve the generation of reactive oxygen species (ROS), which can lead to cellular stress and initiate the apoptotic cascade. waocp.org Evidence for apoptosis induction by pyrazole derivatives includes the externalization of phosphatidylserine, DNA fragmentation, and activation of caspases, which are key executioner enzymes in the apoptotic pathway. waocp.orgresearchgate.net

Cell Cycle Arrest: In addition to inducing apoptosis, certain pyrazole derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. waocp.orgresearchgate.net For example, some pyrazole compounds have been observed to cause a significant arrest in the S-phase or an increase in the proportion of cells in the sub-G0/G1 phase, which is indicative of apoptotic cells. waocp.orgresearchgate.net

A study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives demonstrated their ability to induce dose- and time-dependent cytotoxicity in triple-negative breast cancer cells (MDA-MB-468). waocp.org The most active compound in this series was found to induce S-phase cell cycle arrest and provoke apoptosis, which was associated with an elevated level of ROS and increased caspase 3 activity. waocp.org

Receptor-Ligand Interactions (Biophysical Studies)

However, the crystal structure of this compound has been determined. nih.gov In its solid state, the benzene (B151609) ring is twisted with respect to the pyrazole ring. nih.gov The crystal structure reveals the potential for π–π stacking interactions, which are important non-covalent interactions in many receptor-ligand binding events. nih.gov

Molecular docking studies with other pyrazole derivatives have provided theoretical insights into potential receptor-ligand interactions. These computational models suggest that the pyrazole nucleus can form hydrogen bonds and engage in hydrophobic and π-π stacking interactions with amino acid residues in the binding pockets of target proteins. researchgate.net For example, docking studies of pyrazole derivatives with various protein kinases have shown deep binding within the active site, stabilized by multiple hydrogen bonds. researchgate.net

Enzyme Kinetics and Inhibition Mechanisms (In Vitro)

Specific in vitro enzyme kinetic studies detailing the inhibition mechanisms of this compound are not well-documented in the available literature. However, research on other pyrazole derivatives has shed light on their potential as enzyme inhibitors.

For instance, a series of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible inhibitors of monoamine oxidases (MAOs) and bovine serum amine oxidase (BSAO). tandfonline.com Kinetic analysis of some 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives revealed them to be non-competitive inhibitors of these enzymes. researchgate.net

The inhibitory activity of pyrazole derivatives can be influenced by the nature and position of substituents on the pyrazole and phenyl rings. Structure-activity relationship (SAR) studies on various pyrazole series have shown that modifications to the substituent groups can significantly alter their inhibitory potency and selectivity for different enzymes.

The following table provides a summary of the potential activities of pyrazole derivatives based on the available literature.

Mechanistic Aspect Observed Effects of Pyrazole Derivatives Potential Implication for this compound
Molecular Targets Inhibition of kinases (e.g., VEGFR-2, Aurora A, CDK2), 15-LOX, DapE, DPP-4. researchgate.netMay interact with and inhibit the activity of various enzymes, particularly kinases.
Cellular Pathways Induction of apoptosis via ROS generation and caspase activation; Cell cycle arrest in S or sub-G0/G1 phase. waocp.orgresearchgate.netCould potentially induce apoptosis and cell cycle arrest in proliferating cells.
Receptor-Ligand Interactions Formation of hydrogen bonds, hydrophobic interactions, and π-π stacking with target proteins (predicted by docking). researchgate.netThe pyrazole and phenyl rings may facilitate binding to biological targets through similar non-covalent interactions.
Enzyme Inhibition Reversible and non-competitive inhibition of enzymes like monoamine oxidases. tandfonline.comresearchgate.netMay act as a reversible inhibitor of certain enzymes, with the specific mechanism requiring experimental determination.

Future Research Directions and Applications in Chemical Discovery

Exploration of Novel Synthetic Pathways for Complex Derivatives

The synthesis of 4-arylpyrazoles, such as 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole, requires specific strategies that differ from the more common synthesis of 1-aryl or 1,3,5-substituted pyrazoles. A foundational approach involves a multi-step process starting with the arylation of a 1,3-dicarbonyl compound, followed by cyclization.

A key intermediate, 3-(4′-nitrophenyl)pentane-2,4-dione, can be synthesized via a copper-catalyzed coupling reaction between 4-nitroiodobenzene and acetylacetone (B45752). nih.gov Subsequent cyclocondensation of this dione (B5365651) intermediate with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) would yield the target compound, this compound. nih.gov This pathway offers a reliable method for producing the core structure.

Future exploration into novel synthetic pathways for more complex derivatives could focus on modern cross-coupling techniques. The Suzuki-Miyaura cross-coupling reaction, for instance, has been effectively utilized for the synthesis of 4-arylpyrazoles. ccspublishing.org.cnnih.gov This method would involve coupling a 4-halopyrazole (e.g., 4-bromo-3,5-dimethyl-1H-pyrazole) with 4-nitrophenylboronic acid. Palladium catalysts, such as those derived from XPhos, have proven effective for coupling unprotected pyrazoles, which can be challenging due to the acidic N-H group. nih.govrsc.org Microwave-assisted Suzuki couplings represent a further advancement, offering benefits such as reduced reaction times and higher yields. ccspublishing.org.cn

These advanced methods provide the versatility needed to create a library of complex derivatives by varying the boronic acid or the substituents on the pyrazole (B372694) core, facilitating further structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Methodologies for 4-Arylpyrazoles

Method Precursors Conditions Advantages Key Findings/Citations
Dione Cyclization 3-(4-Aryl)pentane-2,4-dione, Hydrazine Hydrate Reflux in ethanol Reliable route to the core structure. Provides a direct synthesis pathway for 4-aryl-3,5-dimethylpyrazoles. nih.gov

| Suzuki-Miyaura Coupling | 4-Halo-pyrazole, Arylboronic Acid | Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2), base, solvent (e.g., dioxane/water) | High substrate scope, applicable to unprotected pyrazoles. nih.govrsc.orgresearchgate.net | Microwave irradiation can significantly shorten reaction times and improve yields. ccspublishing.org.cn |

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry is a powerful tool for accelerating the design and optimization of novel chemical entities. For derivatives of this compound, techniques like Density Functional Theory (DFT) and molecular docking can provide critical insights into their properties and potential biological activities.

DFT calculations can be used to optimize the molecular geometry and analyze the electronic properties of the compound. researchgate.net Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential, and electrophilicity can be calculated. researchgate.net These descriptors help in understanding the molecule's reactivity, stability, and potential for intermolecular interactions, guiding the design of derivatives with tailored electronic characteristics for applications in materials science or as therapeutic agents. researchgate.net

Molecular docking is an essential in silico technique for predicting the binding affinity and orientation of a ligand within the active site of a biological target. nih.govijpbs.com By docking derivatives of this compound into the binding sites of various enzymes (e.g., kinases, oxidoreductases), researchers can rationally design potent and selective inhibitors. nih.govresearchgate.net For example, docking studies on other pyrazole derivatives have successfully identified key interactions with amino acid residues in targets like receptor tyrosine kinases and cyclin-dependent kinases (CDKs), providing a theoretical basis for designing new anticancer agents. nih.gov These computational models allow for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and biological evaluation. ijpbs.comresearchgate.net

Identification of New Biological Targets Through High-Throughput Screening (In Vitro)

High-throughput screening (HTS) and high-throughput virtual screening (HTVS) are cornerstone strategies in modern drug discovery for identifying novel interactions between small molecules and biological targets. researchgate.netchemmethod.com A library of derivatives based on the this compound scaffold could be systematically evaluated against a wide array of biological targets to uncover new therapeutic applications.

In vitro screening of pyrazole-based compound libraries has successfully identified inhibitors for various disease-relevant targets. For instance, quantitative HTS (qHTS) campaigns have led to the discovery of pyrazole-based inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme implicated in cancer metabolism. mdpi.com Similarly, HTVS has been employed to screen large databases of pyrazole compounds, identifying novel inhibitors of cyclin-dependent kinase 8 (CDK8), another key target in oncology. researchgate.netchemmethod.com

A future research direction would involve synthesizing a focused combinatorial library around the this compound core and screening it against panels of kinases, proteases, metabolic enzymes, and other protein families. Cell-based assays, such as antiproliferative screens using various cancer cell lines (e.g., MCF-7, NCI-H226), can also reveal cytotoxic or cytostatic effects, pointing towards potential anticancer activity. acs.org The results from these screens can identify initial "hits" and provide valuable structure-activity relationship (SAR) data to guide the optimization of more potent and selective lead compounds. nih.gov

Table 2: Potential Biological Targets for Pyrazole Scaffolds Identified via Screening

Target Class Specific Target Example Screening Method Potential Therapeutic Area Key Findings/Citations
Kinases Cyclin-Dependent Kinase 8 (CDK8) High-Throughput Virtual Screening (HTVS) Oncology Pyrazole scaffold enhances binding interactions with the enzyme. researchgate.netchemmethod.com
Metabolic Enzymes Lactate Dehydrogenase (LDH) Quantitative High-Throughput Screening (qHTS) Oncology Pyrazole-based inhibitors identified for highly glycolytic cancer cells. mdpi.com

| Tyrosinases | Mushroom Tyrosinase | In vitro enzyme inhibition assay | Dermatology (Hyperpigmentation) | Aryl pyrazoles showed better potential than the reference kojic acid. nih.gov |

Development of the Pyrazole Scaffold for Material Science or Other Chemical Applications

The unique electronic and structural properties of the pyrazole ring make it a valuable building block for functional materials. chemimpex.com The 4-arylpyrazole framework, in particular, offers a rigid and tunable scaffold for applications in material science.

One promising area is the development of fluorescent materials and chemosensors. researchgate.net The conjugated system of 4-arylpyrazoles can be engineered to produce compounds with interesting photophysical properties, such as high fluorescence quantum yields. globethesis.com These properties are valuable for creating organic light-emitting diodes (OLEDs) or fluorescent probes for detecting specific analytes. For example, pyrazole derivatives have been successfully incorporated into probes for detecting metal ions like Ga³⁺. researchgate.net

Furthermore, the nitrogen atoms in the pyrazole ring act as excellent coordination sites for metal ions. This makes this compound and its derivatives potential ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). A terbium(III) coordination polymer based on a pyrazole-pyridine ligand has been shown to act as a fluorescent probe for detecting antibiotics. mdpi.com By modifying the substituents on the phenyl ring, it is possible to tune the electronic properties and steric environment of the ligand, thereby influencing the structure and function of the resulting metal complex for applications in catalysis, gas storage, or sensing.

Emerging Roles in Chemical Biology and Probe Development

In the field of chemical biology, small molecules that can be used to probe and visualize biological processes in living systems are of immense value. Fluorescent pyrazole derivatives are emerging as an attractive scaffold for such applications due to their synthetic accessibility, favorable photophysical properties, and good biocompatibility. nih.govwordpress.com

Derivatives of this compound could be developed into fluorescent probes for bioimaging. nih.gov The inherent fluorescence of some pyrazole systems can be modulated by their environment or by interaction with specific biomolecules or ions, making them suitable as sensors. For instance, pyrazole-based probes have been designed for long-term, non-invasive tumor monitoring and for detecting sulfite (B76179) in mitochondria. nih.gov The nitro group on the phenyl ring of the title compound could act as a fluorescence quencher or as a reactive handle for further functionalization, enabling the design of "turn-on" probes that fluoresce only upon reacting with a specific analyte.

The development of such probes would allow for real-time monitoring of biological processes within live cells, providing crucial information about the metabolism and localization of ions or molecules of biological significance. researchgate.netnih.gov This capability makes the pyrazole scaffold a powerful tool for advancing our understanding of cellular function and disease pathology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via condensation of 4-nitrophenylhydrazine with acetylacetone (pentane-2,4-dione) in ethanol under reflux. Optimal conditions include a 1:1 molar ratio of reactants, 1-hour reflux, and slow crystallization at room temperature to obtain high-purity crystals (yield ~85-90%). Key characterization involves NMR and IR spectroscopy to confirm the absence of unreacted hydrazine or diketone intermediates .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The orthorhombic crystal system (space group Pca2₁) reveals a planar pyrazole ring (r.m.s. deviation = 0.009 Å) with a 31.38° dihedral angle between the pyrazole and nitrobenzene rings. Intermolecular π-π stacking (3.865 Å) along the b-axis stabilizes the lattice. Refinement using SHELXL (via SHELX suite) with multi-scan absorption correction ensures accuracy .

Q. What spectroscopic techniques are used for routine characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks at δ 2.21 ppm (CH₃ groups) and δ 8.30 ppm (nitrophenyl protons) confirm substitution patterns.
  • IR : Bands at 1608 cm⁻¹ (C=N stretching) and 1518 cm⁻¹ (NO₂ asymmetric stretching) validate functional groups.
  • Melting Point : 373–375 K (consistent with literature) .

Advanced Research Questions

Q. How do structural modifications (e.g., diazenyl or azo substitutions) alter bioactivity?

  • Methodological Answer : Introducing diazenyl groups at the 4-position enhances antimicrobial and anticancer activity. For example, (Z)-4-((4-chlorophenyl)diazenyl) derivatives exhibit MIC values of 12.5 µg/mL against E. coli and S. aureus. SAR studies suggest electron-withdrawing substituents (e.g., -NO₂, -Cl) improve membrane penetration, while bulky groups reduce efficacy. Activity is assessed via serial dilution assays and Dalton’s lymphoma ascites cell line models .

Q. What computational strategies are employed to predict reactivity or binding modes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties, such as HOMO-LUMO gaps (~4.2 eV), indicating charge-transfer potential. Molecular docking (AutoDock Vina) into COX-2 or PPARγ receptors predicts binding affinities (ΔG ≈ -9.2 kcal/mol) guided by π-π and hydrogen-bonding interactions with active-site residues .

Q. How can crystallographic data resolve contradictions between spectroscopic and structural analyses?

  • Methodological Answer : Discrepancies in substituent orientation (e.g., nitro group coplanarity with benzene) are resolved via SC-XRD torsion angles (e.g., O1–N3–C9–C8 = -6.5°). Synchrotron radiation or low-temperature data collection (100 K) minimizes thermal motion artifacts. SHELXL refinement with anisotropic displacement parameters clarifies bond-length/angle anomalies .

Q. What experimental designs are suitable for studying photochromic or light-responsive behavior?

  • Methodological Answer : Functionalizing the pyrazole with azo groups (e.g., Cu₃(azopz)₃) enables reversible light-responsive behavior. UV/Vis irradiation (365 nm) induces trans-to-cis isomerization, monitored via absorbance at 450 nm. Emulsion phase separation (e.g., using APG0810 surfactant) quantifies reversibility through turbidity measurements .

Q. How are intermolecular interactions leveraged in crystal engineering?

  • Methodological Answer : The compound’s π-π stacking and absence of strong hydrogen bonds make it a model for designing porous materials. Co-crystallization with halogenated aromatics (e.g., 1,2,4,5-tetrafluorobenzene) introduces C–H···F interactions, altering packing motifs. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 12% C···C contacts) .

Q. What challenges arise in refining crystallographic data for nitro-containing heterocycles?

  • Methodological Answer : Nitro groups cause absorption errors due to high electron density. Multi-scan corrections (SADABS) and twin refinement (via HKL-3000) mitigate this. Anisotropic refinement of O/N atoms and restraint of thermal parameters improve R-factor convergence (e.g., R₁ = 0.037 for 1202 reflections) .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : If NMR suggests rotational freedom in the nitrophenyl group but XRD indicates planarity, consider dynamic disorder in solution vs. solid-state rigidity. Variable-temperature NMR or NOESY can probe conformational flexibility.
  • High-Throughput Screening : Use fragment-based libraries with the pyrazole core to screen for kinase inhibitors (e.g., JAK2/STAT3 pathway targets). SPR or ITC quantifies binding kinetics .

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